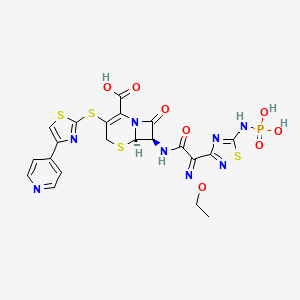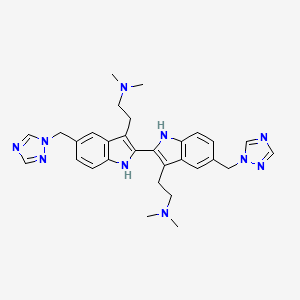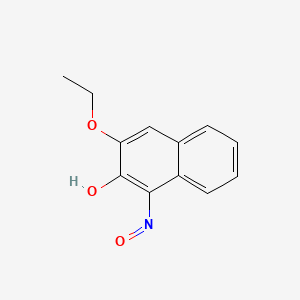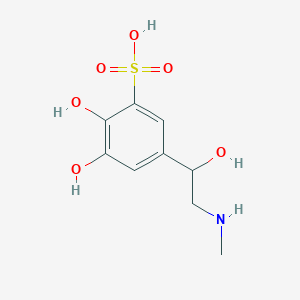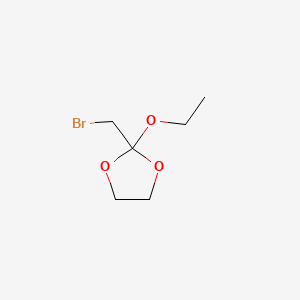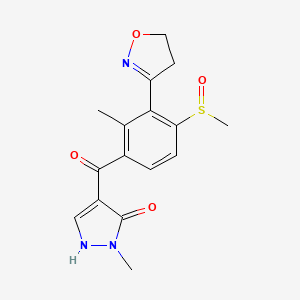
(3-(4,5-dihydro-isoxazol-3-yl)-4-methanesylfinyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(4,5-dihydro-isoxazol-3-yl)-4-methanesylfinyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone” is a synthetic organic molecule that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Methanesulfinyl Group: This can be achieved by oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the two ring systems through a suitable linker, such as a methanone group, using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanesulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The carbonyl group in the methanone linker can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-(4,5-dihydro-isoxazol-3-yl)-4-methanesylfinyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone: can be compared with other compounds containing isoxazole and pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C16H17N3O4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfinylbenzoyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H17N3O4S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(24(3)22)14(9)12-6-7-23-18-12/h4-5,8,17H,6-7H2,1-3H3 |
Clave InChI |
DQQROZZQCCPBMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)C)C(=O)C3=CNN(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


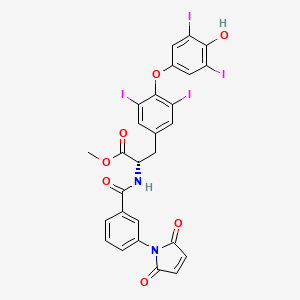
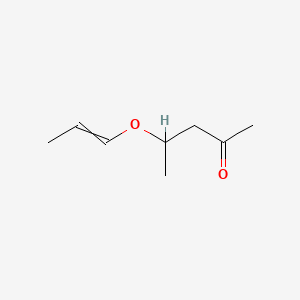


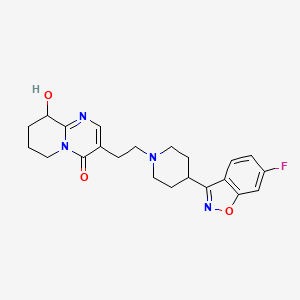
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
